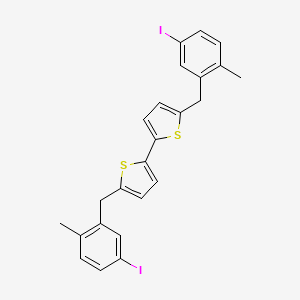
5,5'-Bis(5-iodo-2-methylbenzyl)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes. These compounds are known for their applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodo-2-methylbenzyl bromide and 2,2’-bithiophene.
Coupling Reaction: The key step involves a coupling reaction between 5-iodo-2-methylbenzyl bromide and 2,2’-bithiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Reaction Conditions: These reactions are usually carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene has several scientific research applications, including:
Organic Electronics: Used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Conductive Polymers: Incorporated into conductive polymers for use in flexible electronic devices.
Biological Studies: Investigated for potential biological activities and interactions with biomolecules.
Material Science: Studied for its properties in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene in its applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic semiconductors or interactions with biological molecules in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: The parent compound of 5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene, used in similar applications.
5,5’-Dibromo-2,2’-bithiophene: Another halogenated derivative with similar electronic properties.
5,5’-Bis(2-methylbenzyl)-2,2’-bithiophene: A non-halogenated analog with different reactivity.
Uniqueness
5,5’-Bis(5-iodo-2-methylbenzyl)-2,2’-bithiophene is unique due to the presence of iodine atoms, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
2-[(5-iodo-2-methylphenyl)methyl]-5-[5-[(5-iodo-2-methylphenyl)methyl]thiophen-2-yl]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20I2S2/c1-15-3-5-19(25)11-17(15)13-21-7-9-23(27-21)24-10-8-22(28-24)14-18-12-20(26)6-4-16(18)2/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNNHWKHMTPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=C(S3)CC4=C(C=CC(=C4)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20I2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

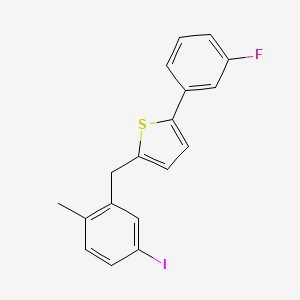
![N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B8091202.png)
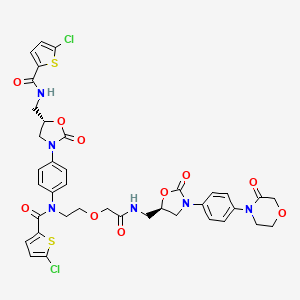
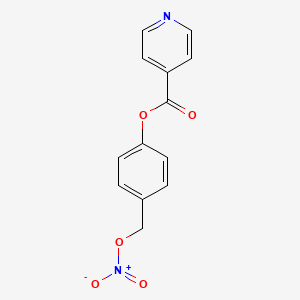
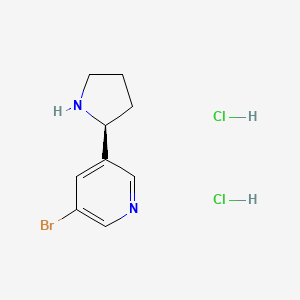
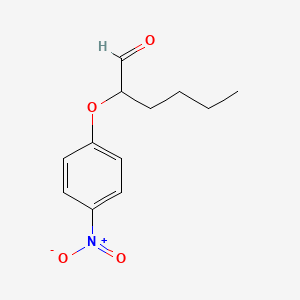
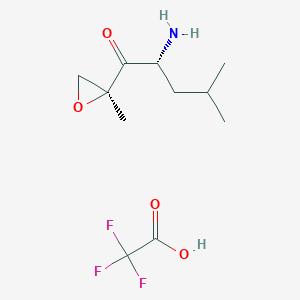
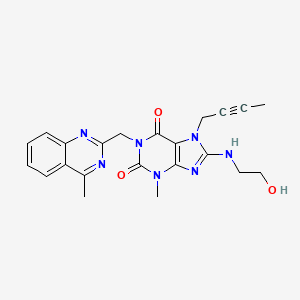
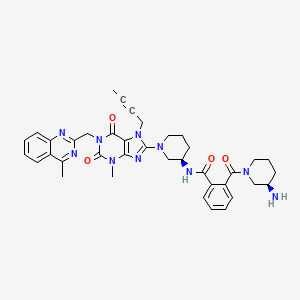
![lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8091254.png)
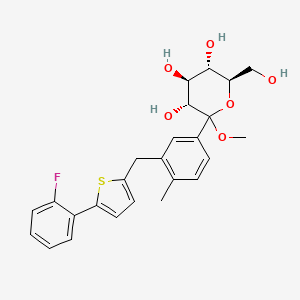
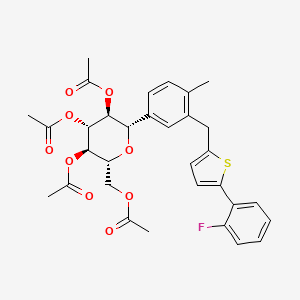
![[2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone)](/img/structure/B8091279.png)
